(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where appropriate phenyl halides react with the thiazolidinone core.
Methoxyphenoxy Propoxy Group Addition: The methoxyphenoxy propoxy group is added via nucleophilic substitution reactions, using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone core to thiazolidine.
Substitution: Halogenation or nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit specific enzymes, leading to the disruption of metabolic pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Phenyl Substituted Thiazolidinones: Compounds with phenyl groups attached to the thiazolidinone core.
Methoxyphenoxy Propoxy Substituted Compounds: Compounds with similar side chains but different core structures.
Uniqueness
(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S2/c1-19-7-5-8-21(17-19)28-26(29)25(34-27(28)33)18-20-11-13-22(14-12-20)31-15-6-16-32-24-10-4-3-9-23(24)30-2/h3-5,7-14,17-18H,6,15-16H2,1-2H3/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTHVYBKEVSYHZ-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=CC=C4OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCCOC4=CC=CC=C4OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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